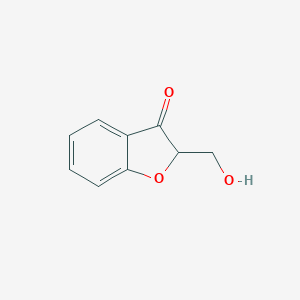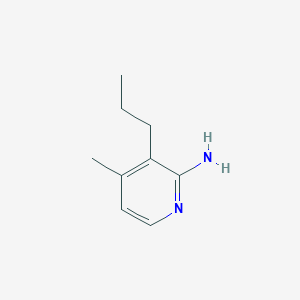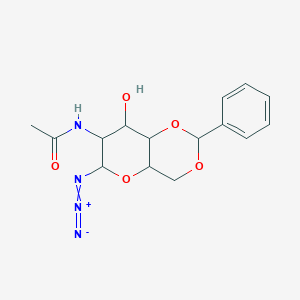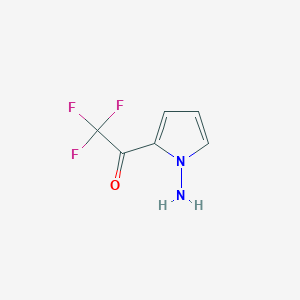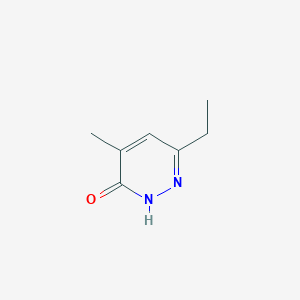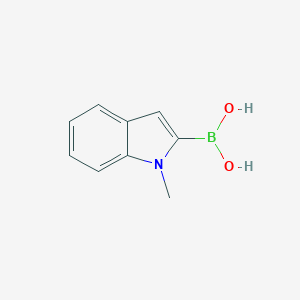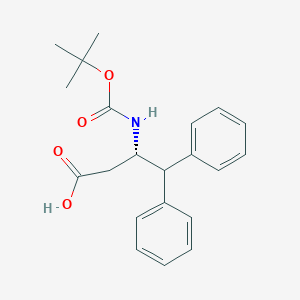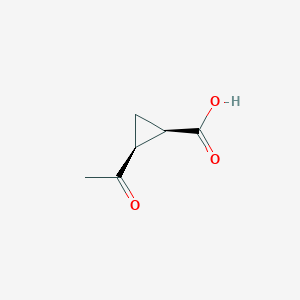
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid, commonly known as ACPCA, is a cyclic amino acid that has been extensively studied in the field of biochemistry and pharmacology. ACPCA is a chiral compound, meaning it has two enantiomers that differ in their spatial arrangement of atoms. The (1R,2S)-enantiomer of ACPCA has been found to have several interesting properties that make it a useful tool in scientific research.
Mecanismo De Acción
The mechanism of action of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA involves its binding to the active site of pyridoxal 5'-phosphate-dependent aminotransferases. This binding inhibits the enzyme's ability to transfer amino groups from one molecule to another, leading to a disruption in several important metabolic pathways. This disruption can have both positive and negative effects, depending on the specific physiological context.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA are complex and depend on several factors, including the concentration of the compound, the specific metabolic pathway being affected, and the overall physiological state of the organism. In general, ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA has been found to have both inhibitory and stimulatory effects on various metabolic pathways, making it a useful tool for studying the regulation of these pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA in lab experiments is its high potency and specificity for pyridoxal 5'-phosphate-dependent aminotransferases. This makes it a useful tool for studying the regulation of these enzymes and their associated metabolic pathways. However, one of the main limitations of using ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA. One area of interest is the development of more specific and potent inhibitors of pyridoxal 5'-phosphate-dependent aminotransferases, which could have important therapeutic applications. Another area of interest is the study of the physiological and biochemical effects of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA in different organisms and under different physiological conditions, which could provide important insights into the regulation of metabolic pathways. Additionally, the development of new synthesis methods for ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA could make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA can be achieved through several methods, including enzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-based methods. One of the most common methods involves the use of chiral auxiliaries, such as (S)-phenylalanine, to control the stereochemistry of the final product. This method has been found to be highly efficient and can yield ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA with high enantiomeric purity.
Aplicaciones Científicas De Investigación
((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA has been extensively studied for its potential pharmacological applications. It has been found to be a potent inhibitor of the enzyme pyridoxal 5'-phosphate-dependent aminotransferases, which are involved in several important metabolic pathways. This inhibition has been found to have potential therapeutic applications in the treatment of cancer, epilepsy, and other neurological disorders.
Propiedades
Número CAS |
178033-28-8 |
|---|---|
Nombre del producto |
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c1-3(7)4-2-5(4)6(8)9/h4-5H,2H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
Clave InChI |
HYILWFYAUMCTTP-RFZPGFLSSA-N |
SMILES isomérico |
CC(=O)[C@H]1C[C@H]1C(=O)O |
SMILES |
CC(=O)C1CC1C(=O)O |
SMILES canónico |
CC(=O)C1CC1C(=O)O |
Sinónimos |
Cyclopropanecarboxylic acid, 2-acetyl-, (1R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



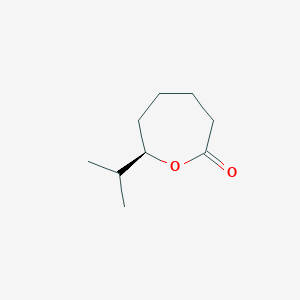
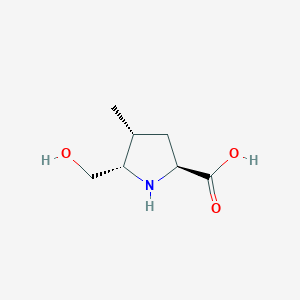
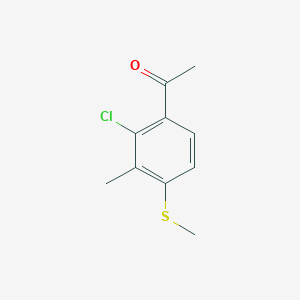
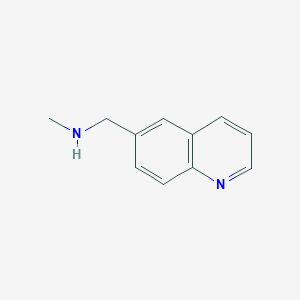
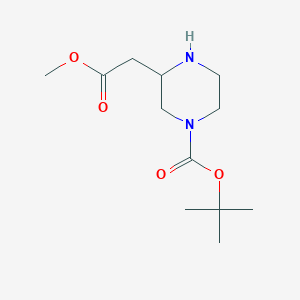
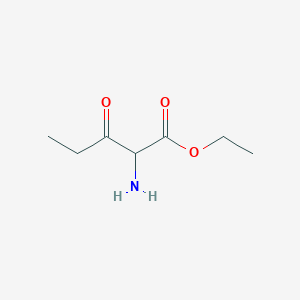
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)
